molecular formula C7H9NO3 B126425 2-Cyanoethyl 3-oxobutanoate CAS No. 65193-87-5

2-Cyanoethyl 3-oxobutanoate

Cat. No. B126425
CAS RN: 65193-87-5
M. Wt: 155.15 g/mol
InChI Key: SWJVFAOGXDGTCX-UHFFFAOYSA-N
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Patent
US05250543

Procedure details

A mixture of 16.33 g (0.23 mole) of 3-hydroxy-propionitrile and 28.4 g (0.20 mole) of 2,2,6-trimethyl-1,3-dioxen-4-one in the presence of 0.1 ml of triethylamine is heated to 90°-100° C. for 4 hrs 30 mins.
Quantity
16.33 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]#[N:5].[CH3:6][C:7]1[O:13]C(C)(C)O[C:9](=[O:10])[CH:8]=1>C(N(CC)CC)C>[C:9]([O:1][CH2:2][CH2:3][C:4]#[N:5])(=[O:10])[CH2:8][C:7]([CH3:6])=[O:13]

Inputs

Step One
Name
Quantity
16.33 g
Type
reactant
Smiles
OCCC#N
Name
Quantity
28.4 g
Type
reactant
Smiles
CC1=CC(=O)OC(O1)(C)C
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 90°-100° C. for 4 hrs 30 mins
Duration
30 min

Outcomes

Product
Name
Type
Smiles
C(CC(=O)C)(=O)OCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.